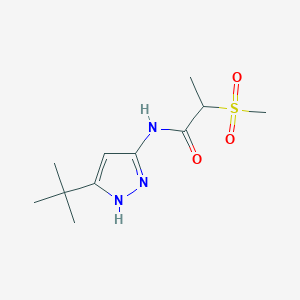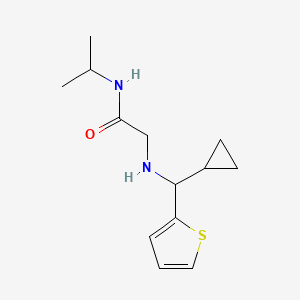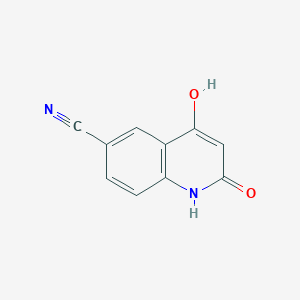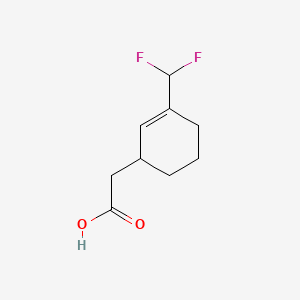
(R)-4-(Bromomethyl)dihydrofuran-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-4-(Bromomethyl)dihydrofuran-2(3H)-one is an organic compound that belongs to the class of dihydrofurans This compound is characterized by the presence of a bromomethyl group attached to the furan ring, which imparts unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(Bromomethyl)dihydrofuran-2(3H)-one typically involves the bromination of a precursor compound. One common method is the bromination of ®-dihydrofuran-2(3H)-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature.
Industrial Production Methods
Industrial production of ®-4-(Bromomethyl)dihydrofuran-2(3H)-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
®-4-(Bromomethyl)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of methyl derivatives.
科学研究应用
®-4-(Bromomethyl)dihydrofuran-2(3H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ®-4-(Bromomethyl)dihydrofuran-2(3H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in biological molecules, thereby altering their function.
相似化合物的比较
Similar Compounds
®-4-(Chloromethyl)dihydrofuran-2(3H)-one: Similar structure but with a chloromethyl group instead of a bromomethyl group.
®-4-(Hydroxymethyl)dihydrofuran-2(3H)-one: Contains a hydroxymethyl group instead of a bromomethyl group.
®-4-(Methyl)dihydrofuran-2(3H)-one: Contains a methyl group instead of a bromomethyl group.
Uniqueness
®-4-(Bromomethyl)dihydrofuran-2(3H)-one is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. The bromine atom is a good leaving group, making the compound highly reactive in substitution reactions. This reactivity can be exploited in various synthetic applications, making it a valuable intermediate in organic synthesis.
属性
分子式 |
C5H7BrO2 |
|---|---|
分子量 |
179.01 g/mol |
IUPAC 名称 |
(4R)-4-(bromomethyl)oxolan-2-one |
InChI |
InChI=1S/C5H7BrO2/c6-2-4-1-5(7)8-3-4/h4H,1-3H2/t4-/m0/s1 |
InChI 键 |
CIWABXYBFHMJFP-BYPYZUCNSA-N |
手性 SMILES |
C1[C@H](COC1=O)CBr |
规范 SMILES |
C1C(COC1=O)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![17-(4-Bromophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B14910768.png)












![(2'-(1-(4-Methoxyphenyl)vinyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14910829.png)
